m-PEG15-acetic acid chemical properties and specifications
m-PEG15-acetic acid chemical properties and specifications
An In-depth Technical Guide to m-PEG15-acetic acid: Properties, Protocols, and Applications
This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-acetic acid with 15 ethylene glycol units (m-PEG15-acetic acid). It is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation. This document details the chemical and physical properties, experimental protocols for its use, and its applications, with a focus on clear data presentation and procedural diagrams.
Chemical Properties and Specifications
m-PEG15-acetic acid is a monodisperse polyethylene glycol (PEG) derivative containing a terminal methoxy group and a terminal carboxylic acid group. The PEG chain consists of 15 ethylene glycol units. This heterobifunctional structure allows for its use as a linker to modify proteins, peptides, nanoparticles, and other molecules.
Table 1: General Chemical Properties of m-PEG15-acetic acid
| Property | Value | Source(s) |
| CAS Number | 2417256-16-5 | [1][2][3] |
| Molecular Formula | C33H66O18 | [1][2] |
| Molecular Weight | 750.87 g/mol | |
| Systematic Name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-oic acid | |
| Appearance | White to off-white solid or viscous oil | N/A |
Table 2: Predicted Physicochemical Properties of m-PEG15-acetic acid
| Property | Predicted Value | Source(s) |
| Boiling Point | 729.2 ± 55.0 °C | |
| Density | 1.121 ± 0.06 g/cm³ | |
| pKa | 3.39 ± 0.10 |
Table 3: Storage and Handling Specifications
| Condition | Recommendation | Source(s) |
| Short-term Storage | Dry, dark, and at 0-4 °C (days to weeks) | |
| Long-term Storage | -20 °C (months) | |
| Shipping Conditions | Ambient |
Experimental Protocols
The carboxylic acid group of m-PEG15-acetic acid can be activated to react with primary amino groups on biomolecules, forming a stable amide bond. A common method for this conjugation is through the use of carbodiimide chemistry, such as with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).
General Protocol for Bioconjugation to a Protein
This protocol outlines a general procedure for the covalent attachment of m-PEG15-acetic acid to a protein containing accessible lysine residues.
Materials:
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m-PEG15-acetic acid
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Protein of interest
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EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
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NHS (N-hydroxysuccinimide)
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Conjugation Buffer: Phosphate-buffered saline (PBS) pH 7.4 or 0.1 M MES, 0.5 M NaCl, pH 6.0
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Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
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Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
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Reagent Preparation:
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Dissolve the protein of interest in the conjugation buffer to a final concentration of 1-10 mg/mL.
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Prepare a stock solution of m-PEG15-acetic acid in the conjugation buffer.
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Freshly prepare stock solutions of EDC and NHS in the conjugation buffer.
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Activation of m-PEG15-acetic acid:
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In a separate tube, mix m-PEG15-acetic acid with a molar excess of EDC and NHS. A common molar ratio is 1:2:5 (PEG-acid:EDC:NHS).
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Incubate the mixture at room temperature for 15-30 minutes to form the NHS-ester intermediate.
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Conjugation Reaction:
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Add the activated m-PEG15-acetic acid solution to the protein solution. The molar ratio of PEG to protein will depend on the desired degree of PEGylation and should be optimized.
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Allow the reaction to proceed for 2 hours to overnight at room temperature or 4 °C with gentle stirring.
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Quenching the Reaction:
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Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM.
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Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS-esters.
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Purification of the PEGylated Protein:
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Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by size-exclusion chromatography.
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Characterization:
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Analyze the resulting PEGylated protein using SDS-PAGE to observe the increase in molecular weight.
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Determine the extent of PEGylation using techniques such as MALDI-TOF mass spectrometry or colorimetric assays (e.g., TNBSA assay for remaining free amines).
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Workflow for m-PEG15-acetic acid Conjugation
Caption: Workflow for the bioconjugation of m-PEG15-acetic acid to a protein.
Applications in Research and Drug Development
m-PEG15-acetic acid is a valuable tool in bioconjugation and drug delivery. Its properties make it suitable for a range of applications.
PEGylation
The primary application of m-PEG15-acetic acid is in PEGylation, the process of attaching PEG chains to molecules. This modification can:
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Increase solubility and stability: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic drugs and protect proteins from degradation.
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Reduce immunogenicity: The PEG chain can shield antigenic sites on proteins, reducing their immunogenicity.
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Prolong circulation time: The increased hydrodynamic volume of PEGylated molecules leads to reduced renal clearance and a longer in vivo half-life.
Drug Delivery
m-PEG15-acetic acid can be used as a linker to conjugate drugs to targeting ligands or to formulate nanoparticles for drug delivery. The use of acetic acid as a modulator has been studied in the synthesis of metal-organic frameworks (MOFs) for drug delivery applications. While not directly m-PEG15-acetic acid, this highlights the utility of the acetate functional group in formulation science. Acetic acid can also be used as a processing aid to improve the solubility of weakly basic drugs for spray-dried dispersion manufacturing.
Surface Modification
The PEG chain can be used to modify the surfaces of materials, such as quantum dots or nanoparticles, to reduce non-specific binding in biological assays. This is crucial for improving the signal-to-noise ratio in diagnostic and imaging applications.
Logical Relationship of PEGylation Benefits
Caption: Benefits of PEGylation using m-PEG15-acetic acid in drug development.
